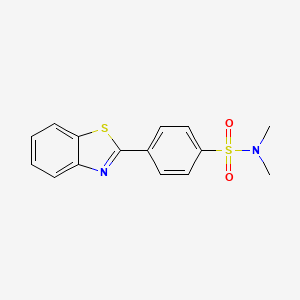

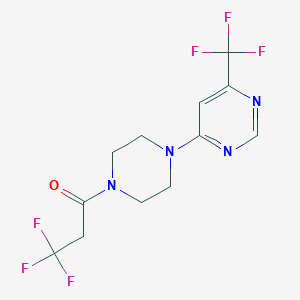

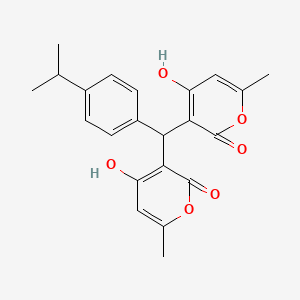

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring. They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . For a similar compound, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide, the molecular formula is C20H30N4S2 and the average mass is 390.609 Da .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary. For instance, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide has a density of 1.2±0.1 g/cm3, boiling point of 519.2±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Novel compounds containing the benzothiazole moiety and sulfonamide group have shown promising antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against a range of microbial strains. The antimicrobial activity is attributed to the structural features of the benzothiazole and sulfonamide components, which interact with bacterial enzymes or DNA, inhibiting microbial growth (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed the impact of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes show a propensity for binding to calf thymus DNA and exhibit significant antiproliferative activity against human tumor cells. The structure of the sulfonamide plays a crucial role in determining the interaction with DNA and the subsequent biological effects (González-Álvarez et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Sulfonamide derivatives carrying a biologically active moiety have been studied for their potential as VEGFR-2 inhibitors, offering a novel approach for targeting cancer. The compounds demonstrated significant inhibition of VEGFR-2, a key factor in tumor angiogenesis, suggesting their utility in cancer treatment strategies (Ghorab et al., 2016).

Anticonvulsant Activity

Benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds were screened for their potential to act as anticonvulsants in models of seizure, showing promising results. The study highlights the potential of benzothiazole sulfonamides in the development of new therapeutic agents for epilepsy (Khokra et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their application in corrosion inhibition, particularly for protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiency, adhering to the metal surface and forming a protective barrier against corrosion. The effectiveness of these inhibitors makes them suitable for industrial applications where corrosion resistance is critical (Hu et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for “4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide” is not available, benzothiazoles have been studied for their potential biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-17(2)21(18,19)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)20-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQHXTWWYQIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2849688.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(5-ethylsulfonyl-2-hydroxyphenyl)prop-2-enamide](/img/structure/B2849691.png)

![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)

![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2849702.png)